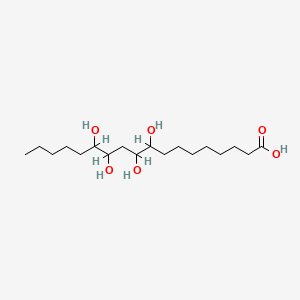

9,10,12,13-Tetrahydroxyoctadecanoic acid

Descripción

Historical Discovery and Nomenclature

The historical documentation of 9,10,12,13-tetrahydroxyoctadecanoic acid reveals a compound that was formally catalogued in chemical databases as early as 2005, with its initial creation date recorded in the PubChem database on March 26, 2005. The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, with the full chemical name describing the precise positions of the four hydroxyl groups along the eighteen-carbon fatty acid chain. The compound received its Chemical Abstracts Service registry number 541-82-2, establishing its formal identity within the chemical literature.

The development of analytical techniques for identifying and characterizing polyhydroxylated fatty acids has been crucial in the recognition and study of this compound. Modern spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, have enabled researchers to definitively establish the molecular structure and confirm the positions of the hydroxyl substituents. The compound's identification within natural sources, particularly Cannabis sativa, has contributed to its recognition as a naturally occurring bioactive molecule rather than merely a synthetic chemical entity.

Synonyms and Alternative Designations

This compound is recognized under several alternative names and designations that reflect its discovery, structural characteristics, and occurrence in natural sources. The most widely used common name for this compound is sativic acid, which derives from its initial identification in Cannabis sativa and has become the preferred designation in much of the biochemical literature. This nomenclature reflects the compound's natural origin and has facilitated its recognition across different research disciplines.

Additional systematic designations include the formal Chemical Abstracts Service name "Octadecanoic acid, 9,10,12,13-tetrahydroxy-" which emphasizes the parent fatty acid structure with specific hydroxyl substitutions. In specialized databases and research contexts, the compound may also be referred to as sativate, particularly when discussing its ionic or salt forms. The variety of naming conventions demonstrates the compound's recognition across multiple research fields and its importance in specialized areas of lipid chemistry and natural product research.

The following table summarizes the primary nomenclature and identification data for this compound:

| Designation Type | Name/Identifier |

|---|---|

| Systematic IUPAC Name | This compound |

| Common Name | Sativic acid |

| Chemical Abstracts Service Name | Octadecanoic acid, 9,10,12,13-tetrahydroxy- |

| Alternative Common Name | Sativate |

| Chemical Abstracts Service Registry Number | 541-82-2 |

| PubChem Compound Identifier | 92800 |

Position Within Fatty Acid Classification Systems

This compound occupies a specific position within the hierarchical classification system of fatty acids and lipid molecules. According to established taxonomic frameworks, this compound belongs to the kingdom of organic compounds, specifically within the superclass of lipids and lipid-like molecules. At the class level, it is categorized under fatty acyls, which encompasses all molecules containing fatty acid chains or their derivatives.

Within the fatty acyls class, this compound is classified under the subclass of fatty acids and conjugates, reflecting its fundamental fatty acid structure with additional functional groups. The direct parent classification identifies it as a long-chain fatty acid, which specifically includes fatty acids containing between 13 and 21 carbon atoms in their aliphatic chain. This classification places the compound alongside other biologically significant long-chain fatty acids while distinguishing it from medium-chain and short-chain fatty acid categories.

The molecular framework classification further categorizes this compound as an aliphatic acyclic compound, indicating its linear carbon chain structure without cyclic components. This classification system provides a comprehensive understanding of the compound's structural relationship to other fatty acids and facilitates its study within the broader context of lipid biochemistry.

General Significance in Lipid Chemistry

The significance of this compound in lipid chemistry extends beyond its structural uniqueness to encompass its role as a representative member of the octadecanoid family of lipid mediators. Octadecanoids, which include various hydroxylated derivatives of eighteen-carbon fatty acids, have emerged as an important class of bioactive molecules with diverse physiological functions. The presence of four hydroxyl groups at specific positions along the carbon chain creates unique chemical properties that distinguish this compound from other fatty acid derivatives and contribute to its potential biological activities.

Research has demonstrated that polyhydroxylated fatty acids, including this compound, represent important components of plant lipid profiles and may serve specialized functions in cellular metabolism and signaling pathways. The compound's occurrence in Cannabis sativa and rice suggests that it may play important roles in plant physiology, possibly contributing to membrane stability, cellular signaling, or defensive mechanisms against environmental stresses.

The following table presents key chemical and physical properties of this compound:

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C18H36O6 | - |

| Molecular Weight | 348.5 | g/mol |

| Monoisotopic Molecular Weight | 348.251188884 | g/mol |

| Number of Hydroxyl Groups | 4 | - |

| Carbon Chain Length | 18 | carbon atoms |

| Chemical Classification | Long-chain fatty acid | - |

| Lipid Category | Octadecanoid | - |

| Structural Type | Aliphatic acyclic compound | - |

Propiedades

Número CAS |

541-82-2 |

|---|---|

Fórmula molecular |

C18H36O6 |

Peso molecular |

348.5 g/mol |

Nombre IUPAC |

9,10,12,13-tetrahydroxyoctadecanoic acid |

InChI |

InChI=1S/C18H36O6/c1-2-3-7-10-14(19)16(21)13-17(22)15(20)11-8-5-4-6-9-12-18(23)24/h14-17,19-22H,2-13H2,1H3,(H,23,24) |

Clave InChI |

VJOGZGLNDROOFS-UHFFFAOYSA-N |

SMILES |

CCCCCC(C(CC(C(CCCCCCCC(=O)O)O)O)O)O |

SMILES canónico |

CCCCCC(C(CC(C(CCCCCCCC(=O)O)O)O)O)O |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Biochemical Applications

1. Role in Lipid Metabolism

9,10,12,13-Tetrahydroxyoctadecanoic acid is a metabolite derived from linoleic acid and plays a crucial role in lipid metabolism. It is involved in the synthesis of various bioactive lipids that regulate physiological processes such as inflammation and cell signaling .

2. Antioxidant Properties

Research has indicated that this compound exhibits antioxidant activity, which can prevent oxidative stress in biological systems. This property is particularly valuable in the development of nutraceuticals aimed at reducing the risk of chronic diseases linked to oxidative damage .

3. Neuroprotective Effects

Studies have shown that this compound may have neuroprotective effects by inhibiting tau protein aggregation associated with neurodegenerative diseases like Alzheimer's disease. This potential makes it a candidate for further research in neuropharmacology .

Industrial Applications

1. Food Industry

Due to its antioxidant properties, this compound can be used as a natural preservative in food products. Its ability to inhibit lipid oxidation helps extend the shelf life of various food items .

2. Cosmetic Formulations

The moisturizing properties of this compound make it suitable for use in cosmetic formulations. Its ability to enhance skin hydration and protect against environmental stressors positions it as an ingredient in skincare products .

Case Studies

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Polyhydroxy Fatty Acids of Varying Chain Lengths

Sativic acid belongs to a broader class of polyhydroxy fatty acids with structural analogs differing in carbon chain length and hydroxyl group positions:

Key Insight: Chain length influences solubility and interaction with lipid membranes.

Functional Analogs: Antioxidant Efficacy

Sativic acid is compared with other hydroxy fatty acids and synthetic antioxidants in lipid oxidation models:

TBARS (thiobarbituric acid reactive substances) measure lipid oxidation; lower values indicate higher efficacy.

*Correlation with oxidation markers in pork burgers .

Key Insight : Despite fewer hydroxyl groups, 6-hydroxypentadecanedioic acid matches sativic acid in TBARS reduction, suggesting synergistic effects or alternative antioxidant mechanisms .

Precursor-Derived Analogs: Linusic Acid

Linusic acid (9,10,12,13,15,16-hexahydroxyoctadecanoic acid) is a hexahydroxy analog derived from linolenic acid (C18:3) oxidation . Compared to sativic acid:

- Structural Difference : Two additional hydroxyl groups at positions 15 and 15.

- Functional Impact : Higher polarity may enhance solubility in aqueous systems but reduce compatibility with lipid matrices.

- Synthesis Challenge : Increased stereoisomer complexity (12 possible diastereomers vs. 8 in sativic acid) .

Stereoisomer Complexity

Sativic acid exists as eight diastereoisomers due to erythro/threo configurations at hydroxyl positions . Key findings:

- Synthesis: Oxidation of linoleic acid via permanganate yields a eutectic mixture of diastereomers (m.p. 156–174°C) requiring advanced separation techniques .

- Comparison with Simpler Analogs: Mono-hydroxy acids (e.g., 9-hydroxyoctadecanoic acid) lack stereoisomerism, simplifying synthesis but limiting functional versatility .

Métodos De Preparación

Synthesis of anti-cis,cis-9,10,12,13-Diepoxystearic Acid

The precursor for this route, anti-cis,cis-9,10,12,13-diepoxystearic acid, is synthesized via epoxidation of linoleic acid (9,12-octadecadienoic acid). Peracid-mediated epoxidation, using agents like meta-chloroperbenzoic acid (mCPBA), selectively converts the double bonds at positions 9–10 and 12–13 into epoxide groups. The stereochemical outcome—anti-cis,cis configuration—is critical for subsequent hydrolysis to yield the desired tetrahydroxy product.

Reaction Conditions:

Acid-Catalyzed Hydrolysis of Diepoxide

The diepoxystearic acid is subjected to controlled hydrolysis using aqueous acidic conditions. Sulfuric acid (0.5–1.0 M) or p-toluenesulfonic acid (PTSA) in tetrahydrofuran (THF)-water mixtures facilitates ring-opening of the epoxides, introducing hydroxyl groups at positions 9, 10, 12, and 13. The stereochemistry of the final product depends on the hydrolysis mechanism (e.g., SN1 vs. SN2 pathways), with acidic conditions favoring trans-diaxial opening, leading to three configurations at each hydroxyl pair.

Optimization Insights:

-

Temperature: Hydrolysis at 80–100°C enhances reaction rate but may promote side reactions.

-

Acid Strength: Dilute acids (e.g., 0.5 M H₂SO₄) improve regioselectivity.

-

Yield: 60–75% for the tetrahydroxy product, with minor by-products from over-oxidation or dehydration.

Microbial Oxidation of Stearic Acid Derivatives

While chemical synthesis dominates the literature, microbial pathways offer an underexplored alternative for producing this compound. Certain bacterial strains, such as Pseudomonas spp., catalyze the oxidation of stearic acid via cytochrome P450 enzymes, introducing hydroxyl groups at specific positions. However, this method remains experimental, with limited scalability and reproducibility.

Key Challenges in Biocatalytic Routes

-

Regioselectivity: Microbial systems often produce mixtures of hydroxylated products, complicating purification.

-

Substrate Specificity: Fatty acid chain length and saturation influence enzyme activity.

Stereochemical Control and Isomer Separation

The preparation of individual diastereomers of this compound necessitates advanced separation techniques. Early work by Khuddus et al. (1973) demonstrated that fractional crystallization from ethanol-water mixtures could resolve racemic mixtures into enantiomerically enriched fractions. Modern chromatographic methods, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, offer higher resolution but require specialized equipment.

Comparative Data for Isomer Separation:

| Method | Solvent System | Purity Achieved | Yield (%) |

|---|---|---|---|

| Fractional Crystallization | Ethanol-H₂O (7:3) | 85–90% | 30–40 |

| Chiral HPLC | Hexane-Isopropanol (9:1) | >98% | 20–25 |

Industrial-Scale Considerations and Challenges

Scaling up the synthesis of this compound presents distinct challenges, primarily related to cost and purity. The epoxidation-hydrolysis route, while reliable, requires large volumes of organic solvents and generates stoichiometric amounts of waste (e.g., mCPBA by-products). Recent patents, such as CN1119314C, highlight solvent recovery strategies—such as vacuum distillation of octanol—that could be adapted to improve sustainability.

Solvent and Catalyst Recycling

Q & A

Q. What are the standard synthetic routes for 9,10,12,13-tetrahydroxyoctadecanoic acid, and what challenges arise during stereochemical control?

The compound is typically synthesized via oxidation of linoleic acid derivatives. A common method involves brominating linoleic acid to form 9,10,12,13-tetrabromooctadecanoic acid, followed by debromination and alkaline permanganate oxidation to yield a mixture of diastereoisomers . Challenges include maintaining stereochemical fidelity between C10 and C12 positions, as uncontrolled conditions produce a eutectic mixture of diastereoisomers (e.g., melting points 156–174°C), complicating isolation. Fractional crystallization using acetic acid and ethanol is critical for separation .

Q. What natural sources or precursors yield this compound?

The compound, also termed sativic acid, derives from linoleic acid oxidation. Natural precursors include seed oils (e.g., Eremostachys molucelloides), where brominated intermediates like 9,10,12,13-tetrabromooctadecanoic acid are formed . Epoxidation of cis-12,13-epoxy-cis-9-octadecenoic acid (from natural sources) is another precursor route .

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation relies on melting point analysis, phase diagrams (to identify eutectic behavior), and chromatography. For stereochemical assignment, nuclear magnetic resonance (NMR) and X-ray crystallography are used to differentiate erythro and threo configurations at hydroxylated carbons. Reported melting points for pure diastereoisomers range from 163.5°C to 174°C .

Advanced Research Questions

Q. What methodological strategies resolve discrepancies in reported melting points and purity of synthetic this compound?

Discrepancies arise from impurities in starting materials (e.g., incomplete debromination of tetrabromooctadecanoic acid) or trans-isomer contamination during linoleic acid purification . To mitigate this:

- Use high-purity cis-9,12-octadecadienoic acid (linoleic acid) with minimal trans contamination (<5%).

- Validate intermediates via GC-MS or HPLC to confirm bromination/debromination efficiency.

- Employ phase diagrams to optimize crystallization solvents (e.g., 40–50% ethanol) for isolating individual diastereoisomers .

Q. How can researchers distinguish and quantify the eight diastereoisomers of this compound?

The eight diastereoisomers arise from erythro/threo configurations at C9-10, C10-12, and C12-13 (e.g., XVII–XXI in ). Separation involves:

- Extraction : Differential solubility in acetone or ethanol.

- Crystallization : Sequential recrystallization from acetic acid and ethanol to exploit melting point differences (e.g., 163.5°C vs. 174°C) .

- Chromatography : Reverse-phase HPLC with chiral columns or derivatization (e.g., methyl esters) for enhanced resolution .

Q. What role does eutectic formation play in complicating diastereoisomer separation, and how is this addressed experimentally?

Eutectic mixtures (e.g., 30% 174°C isomer + 70% 163.5°C isomer melting at 156°C) prevent traditional fractional crystallization. Solutions include:

- Solvent screening : Acetone selectively dissolves one isomer, leaving a residue enriched in the other.

- Non-equilibrium conditions : Rapid cooling or seeding to bypass eutectic formation .

- Stereospecific synthesis : Starting from enantiopure epoxy intermediates (e.g., cis-12,13-epoxy-cis-9-octadecenoic acid) to minimize racemate formation .

Q. What analytical techniques are most effective for studying the biological activity or metabolic pathways of this compound?

- Metabolomics : LC-MS/MS to trace incorporation into lipid oxidation pathways.

- Isotopic labeling : Use C-labeled linoleic acid precursors to track hydroxylation sites.

- Enzyme assays : Test interactions with lipoxygenases or cytochrome P450 enzymes implicated in fatty acid metabolism .

Data Contradiction Analysis

Q. Why do literature reports vary in the melting points and yields of this compound diastereoisomers?

Variations stem from:

- Starting material purity : Impure linoleic acid (e.g., trans isomers) alters bromination efficiency and diastereoisomer ratios .

- Crystallization protocols : Incomplete solvent extraction (e.g., residual acetic acid) lowers melting points.

- Stereochemical drift : Epoxide ring-opening during synthesis may introduce unintended configurations . Standardizing bromination conditions (e.g., -15°C to minimize HBr elimination) and validating intermediates via NMR (e.g., H and C) are recommended .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.